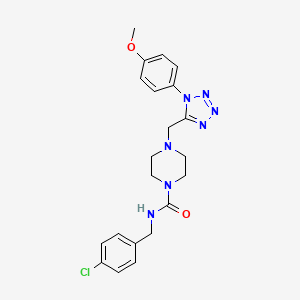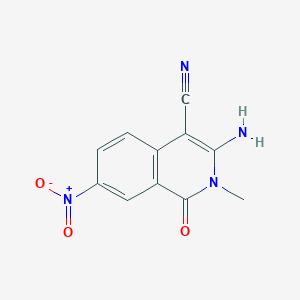
N'-(1,3-benzodioxol-5-yl)-N-(3-phenylpropyl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(1,3-benzodioxol-5-yl)-N-(3-phenylpropyl)oxamide is an organic compound that features a benzodioxole ring and a phenylpropyl group connected through an oxamide linkage
Mecanismo De Acción
Target of Action
Similar compounds have been reported to modulate atp-binding cassette transporters .
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with microtubules and their component protein, tubulin . These interactions can cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Biochemical Pathways
Related compounds have been shown to affect the cell cycle, particularly causing cell cycle arrest at the s phase .
Result of Action
Similar compounds have been found to induce apoptosis in cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,3-benzodioxol-5-yl)-N-(3-phenylpropyl)oxamide typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Preparation of the Phenylpropylamine: The phenylpropylamine can be synthesized via the reduction of the corresponding nitro compound or through reductive amination of phenylacetaldehyde.
Formation of the Oxamide Linkage: The final step involves the reaction of the benzodioxole derivative with the phenylpropylamine in the presence of an oxalyl chloride to form the oxamide linkage.
Industrial Production Methods
Industrial production of N’-(1,3-benzodioxol-5-yl)-N-(3-phenylpropyl)oxamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The benzodioxole ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The oxamide linkage can be reduced to form the corresponding amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in the study of enzyme inhibitors or as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a precursor for the synthesis of polymers and other industrial chemicals.
Comparación Con Compuestos Similares
Similar Compounds
N’-(1,3-benzodioxol-5-yl)-N-(2-phenylethyl)oxamide: Similar structure but with a shorter alkyl chain.
N’-(1,3-benzodioxol-5-yl)-N-(4-phenylbutyl)oxamide: Similar structure but with a longer alkyl chain.
N’-(1,3-benzodioxol-5-yl)-N-(3-phenylpropyl)carbamate: Similar structure but with a carbamate linkage instead of an oxamide.
Uniqueness
N’-(1,3-benzodioxol-5-yl)-N-(3-phenylpropyl)oxamide is unique due to its specific combination of the benzodioxole ring and the phenylpropyl group connected through an oxamide linkage. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.
Propiedades
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-(3-phenylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-17(19-10-4-7-13-5-2-1-3-6-13)18(22)20-14-8-9-15-16(11-14)24-12-23-15/h1-3,5-6,8-9,11H,4,7,10,12H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTVOHMNDMYLTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-fluoro-4-(3-fluorophenoxy)phenyl]prop-2-enamide](/img/structure/B3001812.png)




![1-(3,4-dimethylphenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea](/img/structure/B3001821.png)
![N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B3001822.png)
![N-(4-bromo-3-methylphenyl)-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3001823.png)

![N-[2,2-Dimethyl-3-(oxan-4-YL)propyl]prop-2-enamide](/img/structure/B3001825.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B3001826.png)

![N-cyclohexyl-4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carboxamide](/img/structure/B3001828.png)

